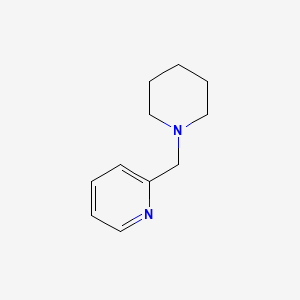

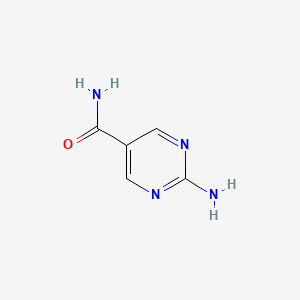

![molecular formula C21H24N2O5 B1266893 3-フェニル-2-[2-(フェニルメトキシカルボニルアミノ)プロパノイルアミノ]プロパン酸メチル CAS No. 3235-14-1](/img/structure/B1266893.png)

3-フェニル-2-[2-(フェニルメトキシカルボニルアミノ)プロパノイルアミノ]プロパン酸メチル

説明

Z-ALA-PHE-OME is a synthetic compound that has garnered attention in the scientific community due to its unique structural properties and reactivity. This compound is utilized in diverse scientific research, spanning from drug synthesis to polymer fabrication.

科学的研究の応用

Z-ALA-PHE-OME has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Utilized in the fabrication of polymers and other industrial materials.

作用機序

Target of Action

Similar compounds have been shown to exhibit antiproliferative activity against human hct-116 and mcf-7 cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with the human thymidylate synthase allosteric site .

Pharmacokinetics

Similar compounds have been shown to have a boiling point of 597°c at 760mmhg and a density of 1197g/cm3 .

Action Environment

Similar compounds have been shown to improve the acylation of weak nucleophiles in organic solvents with very low h2o concentration (2%) .

生化学分析

Biochemical Properties

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution and free radical reactions . The compound’s ester functional group allows it to participate in esterification and hydrolysis reactions, which are catalyzed by esterases and lipases. Additionally, the presence of aromatic rings in its structure enables π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability.

Molecular Mechanism

The molecular mechanism of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it can act as a competitive inhibitor for certain enzymes by mimicking the substrate’s structure and binding to the enzyme’s active site . Additionally, the compound can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the compound may undergo hydrolysis, leading to the formation of its constituent acids and alcohols . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is involved in various metabolic pathways. It can be metabolized by esterases and other enzymes, leading to the formation of its constituent acids and alcohols . The compound can also interact with cofactors such as NADH and FADH2, influencing redox reactions and energy production. These interactions can affect metabolic flux and the levels of metabolites in different pathways.

Transport and Distribution

Within cells and tissues, Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence its activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of Methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate is influenced by its structural properties and interactions with cellular components. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and chromatin.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-ALA-PHE-OME typically involves the reaction of N-Carbobenzyloxy-L-alanine with Methyl L-phenylalaninate hydrochloride . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

化学反応の分析

Types of Reactions

Z-ALA-PHE-OME undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester group into a carboxylic acid.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

類似化合物との比較

Similar Compounds

- Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates

- N-Alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides

Uniqueness

Z-ALA-PHE-OME is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its combination of ester and amide groups allows for versatile chemical modifications and interactions, making it valuable in various research fields.

特性

IUPAC Name |

methyl 3-phenyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHNOQQFBTTYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954134 | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3235-14-1 | |

| Record name | NSC87866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

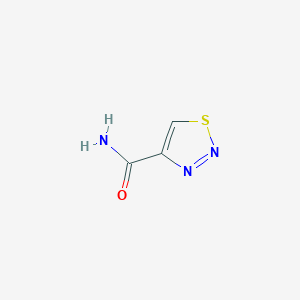

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

![6-Chloroimidazo[1,2-b]pyridazine](/img/structure/B1266833.png)